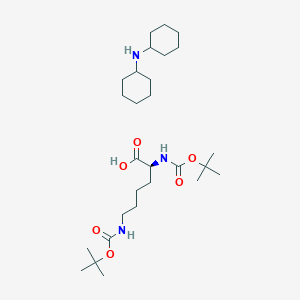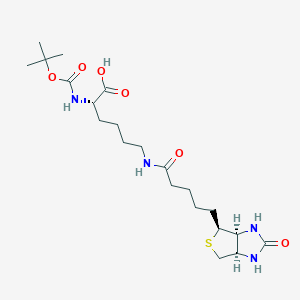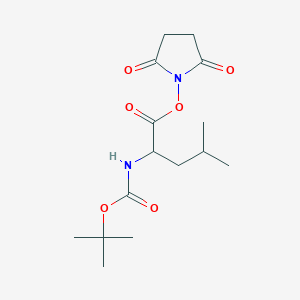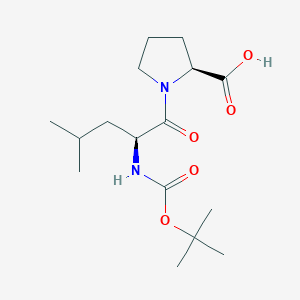
Boc-Leu-Pro-OH
Übersicht
Beschreibung
Boc-Leu-Pro-OH, also known as N-tert-Butoxycarbonyl-L-leucyl-L-proline, is a synthetic dipeptide. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound consists of leucine and proline amino acids, with a tert-butyloxycarbonyl (Boc) protecting group attached to the amino terminus. This protecting group is crucial in peptide synthesis as it prevents unwanted side reactions during the coupling process.
Wissenschaftliche Forschungsanwendungen
Synthese von Cyclotetrapeptiden
Boc-Leu-Pro-OH wird bei der Synthese von Cyclotetrapeptiden verwendet . So wurde es beispielsweise bei der Synthese eines natürlich vorkommenden Tetrapeptids cyclo - (Isoleucyl-Prolyl-Leucyl-Alanyl) verwendet, das durch eine Lösungsphasentechnik über die Kupplung von Dipeptidsegmenten Boc- l -Pro- l -Leu-OH und l -Ala- l -Ile-OMe erhalten wurde .
Antifungal- und Antihelminthika-Anwendungen
Das synthetisierte Peptid aus this compound zeigte potenzielle antifungale und antihelminthische Aktivitäten gegen pathogene Dermatophyten und Regenwürmer .
Erzeugung kombinatorischer Peptid-Bibliotheken
this compound kann verwendet werden, um kombinatorische Peptid-Bibliotheken zu erzeugen . Diese Bibliotheken sind wichtige Werkzeuge in der Arzneimittelforschung, bei der Identifizierung von Enzymsubstraten und bei Protein-Protein-Interaktionsstudien.
Synthese von Peptidmodellen
this compound wird zur Synthese von Peptidmodellen verwendet, um Struktur-Aktivitäts-Beziehungen zu untersuchen . Diese Modelle helfen beim Verständnis der Interaktion zwischen Peptiden und ihren Zielmolekülen und unterstützen die Entwicklung effektiverer Therapeutika.
Synthese von Zytotoxinen
this compound wurde bei der Synthese eines potenten Zytotoxins, PM-94128, verwendet . Zytotoxine sind Substanzen, die für Zellen giftig sind und häufig in der Krebsforschung und -behandlung verwendet werden.
Anwendungen in Kinase-Aktivitäts-Assays
this compound kann bei der Herstellung spaltbarer Peptid-Arrays auf Polydimethylsiloxan verwendet werden, die in Kinase-Aktivitäts-Assays Anwendung finden . Kinase-Aktivitäts-Assays sind wichtige Werkzeuge bei der Untersuchung von Zellsignalwegen.
Transport- und Signalstudien
this compound kann in Studien verwendet werden, die sich auf den Transport und die Signalübertragung über die Aminosäure-Bindungsstelle des Hefe-Gap1-Aminosäure-Transzeptors beziehen . Dies hilft beim Verständnis der Mechanismen der Nährstofferkennung und -aufnahme in Zellen.
Antibakterielle Aktivität
Cyclische Kongenere, die von marinen Mikroorganismen abgeleitet sind und mit this compound synthetisiert werden können, zeigen eine Reihe pharmakologischer Aktivitäten, darunter antimikrobielle Aktivität . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe.
Wirkmechanismus
Target of Action
Boc-Leu-Pro-OH is a synthetic, biologically active peptidomimetic . Its primary targets are Leishmania parasites and protein kinase C . Leishmania parasites are single-celled organisms that cause leishmaniasis, a group of diseases ranging from skin sores to organ damage . Protein kinase C is an enzyme involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
This compound inhibits the growth of Leishmania parasites . It also inhibits the kinase activity of protein kinase C, preventing the phosphorylation of serine and threonine residues on various proteins .
Biochemical Pathways
Given its inhibitory effect on protein kinase c, it can be inferred that it affects pathways involving this enzyme . Protein kinase C plays a role in several cellular processes, including cell growth and differentiation, gene expression, hormone secretion, and immune response .
Pharmacokinetics
Its action time has been shown to be about 10 minutes , suggesting rapid absorption and onset of action.
Result of Action
The inhibition of protein kinase C by this compound prevents the phosphorylation of serine and threonine residues on various proteins . This can affect multiple cellular processes, as protein phosphorylation is a key regulatory mechanism in cells . The inhibition of Leishmania parasites’ growth can prevent the progression of leishmaniasis .
Action Environment
Like all chemical compounds, its stability, efficacy, and mode of action can potentially be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemische Analyse
Biochemical Properties
Boc-Leu-Pro-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with formyl peptide receptors (FPRs), which are involved in the recruitment and activation of immune cells in response to pathogen-associated molecular patterns .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. For example, it has been reported that this compound can inhibit the angiogenic activity of heparin-binding growth factors . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that this compound may interact with the heparin-binding domain of vascular endothelial growth factor-A (VEGF-A), thus competing for heparin interaction and preventing the binding of VEGF-A to its receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been reported that this compound can be deprotected at high temperatures using a thermally stable ionic liquid . This suggests that this compound may have certain stability and degradation characteristics, and its long-term effects on cellular function could be observed in in vitro or in vivo studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Boc-Leu-Pro-OH can be synthesized through a series of steps involving the protection and coupling of amino acids. One common method involves the following steps:
Protection of Leucine: Leucine is first protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O5/c1-10(2)9-11(17-15(22)23-16(3,4)5)13(19)18-8-6-7-12(18)14(20)21/h10-12H,6-9H2,1-5H3,(H,17,22)(H,20,21)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCSBUBELIDSKW-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365179 | |
| Record name | Boc-Leu-Pro-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64205-66-9 | |
| Record name | Boc-Leu-Pro-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Boc-Leu-Pro-OH in the synthesis of sarcodactylamide?
A1: this compound serves as a key building block in the solution-phase synthesis of sarcodactylamide. This protected dipeptide, consisting of Leucine (Leu) and Proline (Pro) amino acids, is coupled with another dipeptide methyl ester, Trp-Leu-OMe, to form a tetrapeptide unit. This process, repeated with a second pair of dipeptides, ultimately leads to the formation of the linear octapeptide precursor for sarcodactylamide [].
Q2: Are there any specific advantages to using the Boc protecting group in this synthesis?
A2: While the research paper doesn't explicitly compare different protecting groups, the use of the Boc (tert-butyloxycarbonyl) group is common in peptide synthesis due to its stability under various reaction conditions and its relatively easy removal. This selective deprotection allows for controlled elongation of the peptide chain during synthesis [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


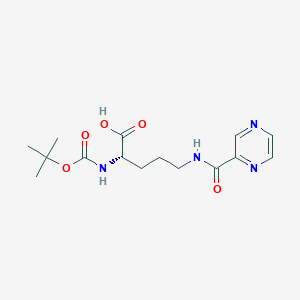
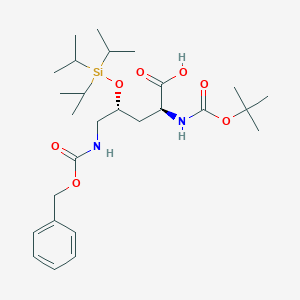
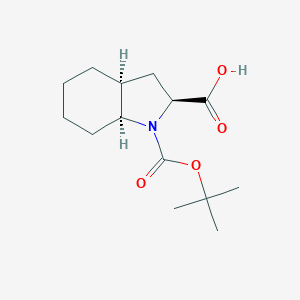
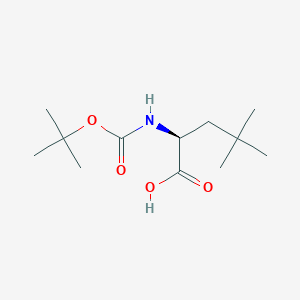
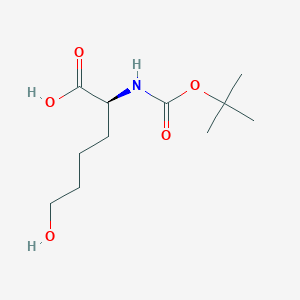
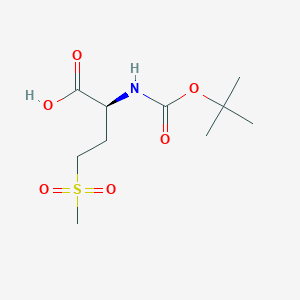
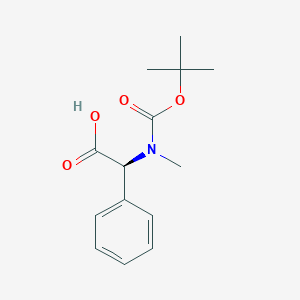
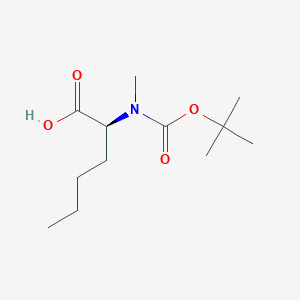
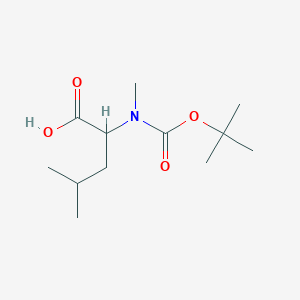
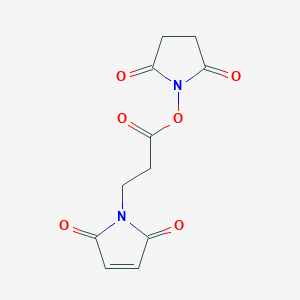
![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)
